2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Catalog No.
S937432
CAS No.
2098045-63-5
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic...

CAS Number

2098045-63-5

Product Name

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-2-9-7-11(10-5-3-4-6-13-10)14-15(9)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)

InChI Key

VKLZSAAVLWINCM-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=CC=N2

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=CC=N2

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a five-membered pyrazole ring and a six-membered pyridine ring. The molecular formula of this compound is C12H13N3O2C_{12}H_{13}N_{3}O_{2} with a molecular weight of approximately 231.25 g/mol. The pyrazole ring is substituted at position 5 with an ethyl group, while the acetic acid moiety is attached to the nitrogen of the pyrazole at position 2. This combination of heterocycles may endow the compound with distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science .

No safety information is available in scientific literature for this specific molecule. However, similar molecules containing pyrazole and pyridine rings can have various hazards, including skin and eye irritation and potential toxicity [, ].

  • Medicinal Chemistry

    Pyrazole derivatives are a class of heterocyclic compounds that have been investigated for their potential medicinal properties due to their diverse biological activities. Some pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticonvulsant properties []. Similarly, acetic acid derivatives can be explored for their potential antibacterial or antifungal properties [].

  • Material Science

    Certain pyrazole derivatives are being studied for their potential applications in material science due to their interesting properties, such as thermal stability and conductivity []. Additionally, some acetic acid derivatives can be useful as building blocks in polymer synthesis [].

  • Organic Synthesis

    Pyrazole derivatives and acetic acids are sometimes used as intermediates or reagents in organic synthesis due to their functional groups and reactivity [, ].

Typical of both pyrazole and acetic acid derivatives. These include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing for the formation of salts or esters.
  • Condensation Reactions: The nitrogen atoms in the heterocycles can engage in nucleophilic attacks, leading to the formation of new bonds with electrophiles.
  • Substitution Reactions: The presence of nitrogen atoms in the rings allows for potential substitution reactions, particularly in electrophilic aromatic substitution.

Due to its structure, this compound may also serve as a ligand in coordination chemistry, interacting with metal ions to form complexes that could have catalytic applications .

Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities. Specifically, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents .
  • Antioxidant Activity: Some related structures have demonstrated antioxidant capabilities, which could be beneficial in combating oxidative stress .
  • Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, which may be relevant for therapeutic applications .

Several synthetic routes can be employed to prepare 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid:

  • Condensation Reactions: A common method involves the condensation of appropriate pyrazole and pyridine precursors under acidic conditions.
  • Refluxing Techniques: Refluxing mixtures containing pyrazole derivatives and acetic acid can yield the desired product through cyclization and functionalization processes .
  • Multi-step Synthesis: This may involve initial formation of the pyrazole ring followed by subsequent reactions to introduce the ethyl group and acetic acid functionality.

These methods highlight the versatility in synthesizing complex heterocyclic compounds .

The unique structure and biological activity of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid suggest several potential applications:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Material Science: Pyrazole derivatives are being explored for their thermal stability and conductivity, which could lead to applications in advanced materials .
  • Catalysis: The compound may serve as a ligand or catalyst in organic synthesis reactions due to its ability to coordinate with metal ions .

Interaction studies involving 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid focus on its binding affinity with various biological targets. Research has indicated that similar compounds can interact effectively with enzymes or receptors involved in inflammation and microbial resistance. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural features with 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-(3-pyridinyl)-1H-pyrazolC9H8N4Lacks ethyl group; different biological activities
3-(pyridin-4-yl)-1H-pyrazoleC9H8N4Similar pyrazole structure; different substituents
5-methylpyrazole-acetic acidC7H10N2O2Simpler structure; lacks pyridine ring

The presence of both pyridine and pyrazole rings along with an ethyl substitution sets this compound apart from others, potentially enhancing its biological activity and chemical reactivity .

XLogP3

1.4

Dates

Last modified: 08-16-2023

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